Magnesium;nickel(2+);tetrahydroxide

Description

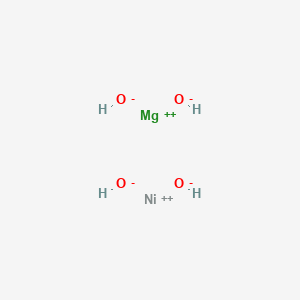

Magnesium; nickel(2+); tetrahydroxide (hypothetical formula: MgNi(OH)₄) is a mixed-metal hydroxide compound containing magnesium (Mg²⁺) and nickel (Ni²⁺) cations coordinated with four hydroxide (OH⁻) anions. Such compounds are of interest in materials science for applications ranging from catalysis to energy storage .

Properties

CAS No. |

61179-17-7 |

|---|---|

Molecular Formula |

H4MgNiO4 |

Molecular Weight |

151.03 g/mol |

IUPAC Name |

magnesium;nickel(2+);tetrahydroxide |

InChI |

InChI=1S/Mg.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |

InChI Key |

GHGLNACACOYQSB-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Mg+2].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;nickel(2+);tetrahydroxide can be synthesized through various methods. One common approach involves the reaction of magnesium salts with nickel salts in the presence of a base. For example, mixing magnesium chloride and nickel chloride in an aqueous solution, followed by the addition of sodium hydroxide, can precipitate the compound. The reaction typically occurs at room temperature and requires careful control of pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale precipitation reactions. The process may include steps such as filtration, washing, and drying to obtain the pure compound. Advanced techniques like mechanochemical synthesis, which involves high-energy ball milling, can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Magnesium;nickel(2+);tetrahydroxide undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The nickel ion can participate in redox reactions, changing its oxidation state.

Substitution Reactions: Hydroxide ions can be substituted by other ligands in coordination chemistry.

Hydration and Dehydration Reactions: The compound can gain or lose water molecules under different conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other metal salts. Reaction conditions such as temperature, pressure, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce magnesium chloride, nickel chloride, and water.

Scientific Research Applications

Magnesium;nickel(2+);tetrahydroxide has several scientific research applications:

Hydrogen Storage: The compound is studied for its potential in hydrogen storage systems due to its ability to form metal hydrides.

Battery Materials: It is used in the development of nickel-metal hydride batteries, where it serves as an electrode material.

Catalysis: The compound acts as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.

Biomedical Applications: Research is ongoing to explore its use in biomedical applications, such as drug delivery systems and bioresorbable implants.

Mechanism of Action

The mechanism of action of magnesium;nickel(2+);tetrahydroxide involves its interaction with other molecules and ions. The nickel ion, in particular, plays a significant role in catalysis and redox reactions. The hydroxide ions can participate in acid-base reactions, while the magnesium ion contributes to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Mixed-metal hydroxides often adopt layered or brucite-like structures. For example:

- Magnesium Hydroxide (Mg(OH)₂) : Crystallizes in a brucite structure (hexagonal, space group P3m1), with Mg²⁺ ions occupying octahedral sites between hydroxyl layers .

- Nickel Hydroxide (Ni(OH)₂) : Typically exhibits a β-phase hexagonal structure similar to brucite, but with Ni²⁺ in octahedral coordination. A polymorphic α-phase with intercalated water or anions may also form .

- Calcium Magnesium Tetrahydroxide (CaMg(OH)₄) : A layered double hydroxide (LDH) with alternating Ca²⁺ and Mg²⁺ in octahedral sites, stabilized by hydrogen bonding. This structure is analogous to hydrotalcite .

- Copper-Uranyl Tetrahydroxide (Vandenbrandeite, Cu(UO₂)(OH)₄) : Features a complex layered structure with uranyl (UO₂²⁺) and Cu²⁺ ions bridged by hydroxyl groups, validated via X-ray diffraction and computational modeling .

Inferred Structure of MgNi(OH)₄ : Likely a brucite-derived LDH with Mg²⁺ and Ni²⁺ sharing octahedral sites. Computational studies on vandenbrandeite suggest that mixed-metal hydroxides exhibit mechanical stability due to strong hydrogen bonding and optimized cation-anion interactions .

Thermodynamic and Mechanical Properties

- MgNi(OH)₄ : Expected to exhibit intermediate thermal stability (250–350°C) and mechanical strength due to the synergistic effects of Mg²⁺ (lightweight, high stability) and Ni²⁺ (denser, catalytic activity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.